Array ( [bid] => 7377794 ) Buy 3-[2-(3,4-Difluorophenyl)ethyl]quinazolin-4-one

3-[2-(3,4-Difluorophenyl)ethyl]quinazolin-4-one

Catalog No.
S7663923
CAS No.
M.F
C16H12F2N2O
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(3,4-Difluorophenyl)ethyl]quinazolin-4-one

Product Name

3-[2-(3,4-Difluorophenyl)ethyl]quinazolin-4-one

IUPAC Name

3-[2-(3,4-difluorophenyl)ethyl]quinazolin-4-one

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H12F2N2O/c17-13-6-5-11(9-14(13)18)7-8-20-10-19-15-4-2-1-3-12(15)16(20)21/h1-6,9-10H,7-8H2

InChI Key

FOXZYWNDABYNAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC3=CC(=C(C=C3)F)F
DFQ is a quinazolinone derivative that belongs to the class of heterocyclic organic compounds. Quinazolinone derivatives have a broad range of biological activities, such as anticancer, anti-infective, anticonvulsant, and anti-inflammatory properties. They are also used as scaffolds in medicinal chemistry for the development of new drugs.
DFQ is a yellow-brownish crystalline solid with a melting point of 165-167°C. Its molecular weight is 293.278 g/mol, and its density is 1.371 g/cm3 at 20°C. DFQ is insoluble in water, but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It has a moderate lipophilicity, with a log P value of 3.2. DFQ is stable under acidic and neutral conditions but undergoes degradation under basic conditions.
DFQ can be synthesized by different methods, including the reaction of 3,4-difluoroaniline with 2-bromoethylquinazolin-4-one, the reaction of 3,4-difluorobenzyl bromide with 2-aminoquinazolin-4-one, and the reaction of 3,4-difluorobenzylamine with 2-chloroquinazolin-4-one. Characterization of DFQ can be done using different techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
DFQ can be analyzed using different analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods can be used to identify and quantify DFQ in different matrices, such as biological fluids and environmental samples.
DFQ has been reported to exhibit different biological properties, such as anticancer, antidiabetic, antiviral, anti-inflammatory, and antibacterial effects. It has been shown to inhibit the growth of different cancer cell lines, including lung, prostate, colon, and breast cancer cells. DFQ has also been shown to reduce blood glucose levels in diabetic rats, inhibit the replication of different viruses, such as herpes simplex virus type 1 (HSV-1), and reduce inflammation in different animal models.
DFQ has been evaluated for its toxicity and safety in different scientific experiments. It has been shown to have low acute toxicity in rats and mice, with an LD50 value of >2000 mg/kg. DFQ has also been shown to have no mutagenic or genotoxic effects in different assays, such as the Ames test and the micronucleus test.
DFQ has potential applications in different scientific experiments, such as medicinal chemistry, material science, and environmental chemistry. It can be used as a scaffold for the development of new drugs with anticancer, anti-inflammatory, or antiviral properties. DFQ can also be used as a probe molecule for sensing different analytes, such as glucose and metal ions. Furthermore, DFQ can be used as a model compound for the study of the reactivity and degradation of quinazolinone derivatives in the environment.
There are several ongoing studies investigating DFQ's potential applications in different fields of research and industry. Studies are focused on understanding its biological mechanisms of action, improving its synthesis routes, developing new analytical methods for its detection and quantitation, and exploring its environmental fate and toxicity.
DFQ's potential implications in various fields of research and industry are significant. Its applications range from medicinal chemistry to material science, and its properties make it a potential candidate for the development of novel drugs and materials with unique properties, such as sensing and catalytic activity.
Despite its potential, DFQ has certain limitations that need to be addressed in future research. For example, its low aqueous solubility limits its bioavailability, which affects its overall efficacy in vivo. In addition, the potential environmental impact of its degradation products needs to be investigated. Future directions for research could focus on finding new synthetic routes to improve its solubility and bioavailability, developing new formulations, and studying its degradation pathways and products in the environment.
for research on DFQ could focus on various aspects, such as:
1. Investigating the potential of DFQ as a scaffold for the development of new drugs with improved pharmacokinetic properties and efficacy.
2. Exploring the use of DFQ as a probe molecule for sensing different analytes and developing biosensors for different applications.
3. Improving the understanding of DFQ's mode of action and identifying its biological targets.
4. Developing new synthetic routes for DFQ that improve its solubility and bioavailability.
5. Studying the degradation pathways and products of DFQ in the environment to assess its environmental impact.
6. Developing new formulations of DFQ for different applications, such as drug delivery and material science.
7. Investigating the potential of DFQ as a catalyst in different chemical reactions.
In conclusion, DFQ is a heterocyclic organic compound with potential applications in different scientific fields and industries. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, limitations, and future directions have been discussed. Future research could focus on addressing its limitations and exploring its potential applications in different areas.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.09176933 g/mol

Monoisotopic Mass

286.09176933 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

Explore Compound Types